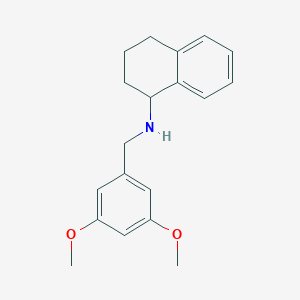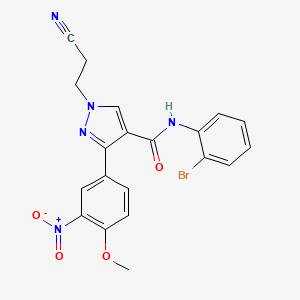![molecular formula C18H26N2O2 B4926932 N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)
N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide, also known as AZD8986, is a novel small molecule drug that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. AZD8986 is a selective antagonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in the pancreas, small intestine, and colon.
Mécanisme D'action
N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide is a selective antagonist of the GPR119 receptor, which is primarily expressed in the pancreas, small intestine, and colon. The activation of GPR119 by endogenous ligands or synthetic agonists has been shown to stimulate the release of incretin hormones, which play a key role in glucose homeostasis and insulin secretion. By blocking the activity of GPR119, N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide is thought to reduce the release of incretin hormones and thereby improve glucose homeostasis.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis, N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide has been shown to have anti-inflammatory and bronchodilatory effects in animal models of respiratory diseases. These effects are thought to be mediated by the inhibition of pro-inflammatory cytokines and the relaxation of smooth muscle in the airways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide is its selectivity for the GPR119 receptor, which reduces the risk of off-target effects. However, the limited availability of the drug and the need for specialized equipment and expertise to synthesize and administer the drug may limit its use in laboratory experiments.
Orientations Futures
Future research on N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide could focus on its potential therapeutic applications in other diseases such as diabetes and inflammatory bowel disease. Additionally, further studies could investigate the mechanisms underlying the anti-inflammatory and bronchodilatory effects of N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide and explore the potential for combination therapies with other drugs.
Méthodes De Synthèse
N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-bromoaniline with 1-azepanecarboxylic acid, followed by a series of steps including amidation, reduction, and acylation to yield the final product.
Applications De Recherche Scientifique
N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in respiratory diseases such as COPD and asthma. In preclinical studies, N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide has been shown to improve airway function and reduce inflammation in animal models of these diseases.
Propriétés
IUPAC Name |
N-[3-(azepane-1-carbonyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)17(22)19-15-10-8-9-14(13-15)16(21)20-11-6-4-5-7-12-20/h8-10,13H,4-7,11-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFHPGCGMNBYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4926867.png)


![2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4926901.png)
![3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4926905.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)
![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)
![2-(2-{4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4926958.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4926960.png)